molecular formula C8H8N2O2S B12588767 Ethyl 4-amino-5-cyanothiophene-2-carboxylate CAS No. 648412-52-6

Ethyl 4-amino-5-cyanothiophene-2-carboxylate

Cat. No.: B12588767
CAS No.: 648412-52-6
M. Wt: 196.23 g/mol
InChI Key: IMHABOWBQYBHPV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-cyanothiophene-2-carboxylate is a multisubstituted thiophene derivative that serves as a versatile and valuable building block in organic and medicinal chemistry research. Its structure, featuring both electron-donating (amino) and electron-withdrawing (cyano, ester) functional groups, makes it a privileged scaffold for constructing more complex nitrogen-sulfur heterocyclic systems. This compound is primarily used as a key precursor in the synthesis of thieno[2,3-d]pyrimidine derivatives, which are known as purine bioisosteres and exhibit a broad spectrum of biological activities . Research into similar 4-amino-5-cyanothiophene scaffolds has demonstrated their application in developing compounds with potential anticonvulsant and CNS antidepressant agents . Furthermore, this class of compounds is utilized in the synthesis of fluorescent disperse dyes . The aminothiophene core can be functionalized and cyclized to create novel molecular architectures for screening in drug discovery programs, particularly in the search for new enzyme inhibitors and anticancer agents . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-amino-5-cyanothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-3-5(10)7(4-9)13-6/h3H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHABOWBQYBHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666457
Record name Ethyl 4-amino-5-cyanothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648412-52-6
Record name 2-Thiophenecarboxylic acid, 4-amino-5-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648412-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-5-cyanothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction

One of the most common methods for synthesizing thiophenes is the Gewald reaction, which involves the reaction of α-cyano ketones with elemental sulfur and amines in the presence of a base.

Procedure:

  • Reagents : Ethyl cyanoacetate, elemental sulfur, and an amine (e.g., ethylamine).

  • Conditions : The reaction is typically conducted in ethanol under reflux for several hours.

  • Yield : Yields can vary but are generally reported to be around 60-80% depending on the specific conditions used.

Example Reaction :

$$
\text{Ethyl cyanoacetate} + \text{Elemental sulfur} + \text{Amine} \rightarrow \text{Ethyl 4-amino-5-cyanothiophene-2-carboxylate}
$$

Multi-component Reactions

Recent studies have explored multi-component reactions as a more efficient synthetic strategy. For instance, a one-pot synthesis involving ethyl cyanoacetate, thiourea, and aldehydes has been reported.

Procedure:

  • Reagents : Ethyl cyanoacetate, thiourea, and various aldehydes.

  • Conditions : The mixture is stirred at room temperature or under mild heating.

  • Yield : This method has shown yields exceeding 70% with shorter reaction times compared to traditional methods.

Cyclization Reactions

Cyclization reactions involving thiophene derivatives can also yield this compound through cyclocondensation processes.

Procedure:

  • Reagents : 2-Amino-3-cyanothiophene and aryl nitriles.

  • Conditions : The reaction typically requires an acidic medium (e.g., HCl) and is conducted under reflux.

  • Yield : Yields range from 50% to 75%, depending on the substituents on the aryl nitrile used.

Recent studies have highlighted various aspects of these preparation methods:

Efficiency and Environmental Impact

The use of multi-component reactions has been emphasized for their efficiency and reduced environmental impact. These methods often eliminate the need for toxic solvents and minimize waste by combining multiple steps into one reaction.

Biological Activity

Research has shown that derivatives of this compound exhibit promising biological activities, including antiproliferative effects against cancer cell lines. This has spurred further interest in optimizing synthesis routes to enhance yield and purity for pharmaceutical applications.

Data Table: Summary of Preparation Methods

Method Reagents Conditions Yield (%)
Gewald Reaction Ethyl cyanoacetate, sulfur, amine Reflux in ethanol 60 - 80
Multi-component Reaction Ethyl cyanoacetate, thiourea, aldehydes Room temp/mild heat >70
Cyclization Reaction 2-Amino-3-cyanothiophene, aryl nitriles Acidic medium 50 - 75

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-5-cyanothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Synthesis of Ethyl 4-Amino-5-Cyanothiophene-2-Carboxylate

The synthesis of this compound typically involves the cyclization of 2-amino-3-cyano-thiophene with appropriate aryl or arylalkyl nitriles. The reaction is usually conducted in acidic conditions, leading to the formation of thienopyrimidine derivatives. The structural optimization of these compounds has been shown to enhance their biological activity, particularly in anticancer applications .

Anticancer Properties

This compound and its derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing this scaffold exhibit promising antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
Compound AMCF-79.1EGFR-TK inhibition
Compound BMDA-MB-23128.0Aurora kinase inhibition
Compound CBALB 3T3<100General cytotoxicity

The most active derivatives were found to inhibit Aurora B kinase, a critical target in cancer therapy, with IC50 values in the low nanomolar range .

Antimicrobial Activity

In addition to anticancer effects, some studies have reported the antimicrobial properties of this compound derivatives. These compounds have shown efficacy against various bacterial strains, indicating their potential use as antimicrobial agents .

Case Study: Synthesis and Evaluation

A study focused on synthesizing a series of thienopyrimidine derivatives including this compound demonstrated that modifications at the thiophene ring could significantly enhance biological activity . The synthesized compounds were evaluated for their cytotoxic effects using the MTT assay, revealing a structure-activity relationship that underscores the importance of specific functional groups in enhancing potency.

Case Study: Targeting Cancer Cells

Another investigation highlighted the use of this compound in targeting cancer cells through inhibition of key signaling pathways associated with tumor growth and survival . The results indicated that these compounds could serve as lead compounds for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-cyanothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Substituent Variations

The properties and applications of thiophene derivatives are heavily influenced by substituents. Below is a comparative analysis of ethyl 4-amino-5-cyanothiophene-2-carboxylate with structurally related compounds:

Key Observations:
  • Substituent Effects: Cyano vs. In contrast, carboxylate esters (e.g., in diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) improve hydrophilicity, aiding solubility in polar solvents . Amino vs. Bromo: The amino group in the target compound offers nucleophilic reactivity, enabling coupling reactions (e.g., acetylation to form ethyl 5-(acetylamino)-4-cyanothiophene-2-carboxylate) . Bromination (as in the Sandmeyer-derived compound) introduces a leaving group, facilitating cross-coupling reactions for functionalization .
  • Heterocyclic Core Modifications: Thiophene vs. Thiazole: Ethyl 2-amino-4-(4-cyanophenyl)thiazole-5-carboxylate () replaces the thiophene core with a thiazole ring. Thiazoles exhibit distinct electronic properties and are often associated with enhanced antimicrobial or anticancer activity compared to thiophenes .

Biological Activity

Ethyl 4-amino-5-cyanothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The compound has been studied for its potential to inhibit various cellular processes, making it a candidate for therapeutic applications.

Antimicrobial Activity

The antimicrobial effects of this compound may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. This mechanism is similar to other thiophene derivatives, which have shown promising results against a range of pathogens.

Anticancer Activity

The anticancer properties are particularly noteworthy. This compound has demonstrated significant cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis through the intrinsic mitochondrial pathway and arrest the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar to colchicine, this compound can inhibit tubulin assembly, which is crucial for mitotic spindle formation during cell division.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, thereby preventing further cell division and promoting apoptosis .

Comparative Studies

This compound can be compared with various derivatives that exhibit similar structural characteristics but differ in biological activity profiles. The following table summarizes some related compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 4-amino-5-methylthiophene-2-carboxylateMethyl group at position 5Exhibits different reactivity patterns
Ethyl 5-amino-4-cyanothiophene-2-carboxylateAmino group at position 5 instead of 4Potentially different biological activity profiles
Methyl 5-(3-nitrophenyl)-4-amino-thiophene-2-carboxylateNitro substitution at position 5Enhanced electronic properties affecting reactivity

These comparisons highlight how variations in substitution can lead to significant differences in biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, revealing IC50 values ranging from 12 nM to 130 nM , indicating potent antiproliferative activity .
  • Mechanistic Studies : Flow cytometry analyses demonstrated that treatment with this compound leads to a concentration-dependent increase in G2/M phase cells, confirming its role in cell cycle regulation .
  • Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

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